4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride
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Overview
Description
4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H11ClN2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a benzonitrile moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-chlorobenzylamine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between different biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Aminomethyl)benzonitrile: Similar in structure but lacks the chlorophenyl group.
4-(Amino(3-chlorophenyl)methyl)benzonitrile: Similar but with a different position of the chlorine atom on the phenyl ring.
4-(Amino(4-fluorophenyl)methyl)benzonitrile: Similar but with a fluorine atom instead of chlorine.
Uniqueness: 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride is unique due to the presence of both the amino and chlorophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11;/h1-8,14H,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXCBJJAASBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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